H-D-Glu(AMC)-OH

Übersicht

Beschreibung

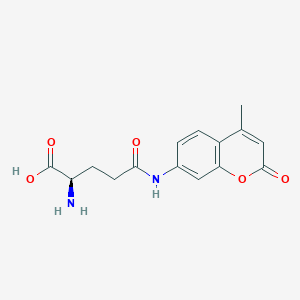

H-D-Glu(AMC)-OH is a complex organic compound with a molecular formula of C15H16N2O5 and a molecular weight of 304.298 g/mol This compound features a unique structure that includes an amino group, a chromenyl group, and a pentanoic acid moiety

Vorbereitungsmethoden

The synthesis of H-D-Glu(AMC)-OH involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromenyl intermediate: This step involves the reaction of 4-methyl-2-oxochromene with appropriate reagents to form the chromenyl intermediate.

Amination: The chromenyl intermediate is then reacted with an amine to introduce the amino group.

Coupling with pentanoic acid: The final step involves coupling the aminated chromenyl intermediate with a pentanoic acid derivative under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis .

Analyse Chemischer Reaktionen

Enzymatic Cleavage Reactions

The AMC group in H-D-Glu(AMC)-OH serves as a fluorogenic reporter in assays targeting glutamyl-specific enzymes. Key enzymatic reactions include:

Glutaminyl Cyclase (QPCT) Activity

QPCT catalyzes the N-terminal pyroglutamate formation by intramolecular cyclization. This compound acts as a substrate, converting to pyroGlu-AMC, which fluoresces at 460 nm (excitation: 380 nm) .

- Reaction :

- Kinetic Parameters :

Proteasome-Mediated Cleavage

The 20S proteasome hydrolyzes this compound at the γ-glutamyl bond, releasing AMC. This reaction is used to measure chymotrypsin-like activity .

- Reaction :

- Optimal Conditions :

Hydrolysis Under Acidic/Basic Conditions

The AMC group and glutamyl backbone undergo hydrolysis under extreme pH conditions:

Acidic Hydrolysis

- Conditions : 6M HCl, 110°C, 24 hours .

- Products : D-Glutamic acid + 7-amino-4-methylcoumarin.

- Application : Used to quantify AMC release in endpoint assays .

Alkaline Hydrolysis

- Conditions : 0.1M NaOH, 60°C, 2 hours .

- Products : Partial degradation of the AMC moiety, forming fluorescent byproducts.

Substitution Reactions

The ε-amino group of the AMC moiety participates in nucleophilic substitutions:

Acylation

- Reagents : Acetic anhydride, DCC (dicyclohexylcarbodiimide) .

- Product : N-Acetylated derivative (reduced fluorescence yield).

Sulfonation

- Reagents : Sulfonyl chlorides (e.g., dansyl chloride) .

- Product : Sulfonated AMC derivatives with shifted fluorescence spectra.

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar fluorogenic substrates:

| Substrate | Enzyme Target | (mM) | (s) | Fluorescence λ (nm) |

|---|---|---|---|---|

| This compound | QPCT | 0.12 | 1.8 | 380/460 |

| H-Glu-AMC | Glutamyl Aminopeptidase | 0.45 | 0.9 | 380/460 |

| Z-Gly-Gly-Arg-AMC | Proteasome | 0.08 | 2.5 | 380/440 |

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Enzyme Activity Measurement

- H-D-Glu(AMC)-OH is primarily used to study the activity of cysteine proteases and caspases. The release of the fluorescent AMC group upon cleavage provides a quantitative measure of enzyme activity.

- Key Application : Monitoring the activity of caspase-3 and caspase-7 in apoptosis research.

2. Drug Development

- The compound is utilized in high-throughput screening to identify novel inhibitors of proteolytic enzymes. This is particularly relevant in cancer research, where targeting apoptotic pathways can enhance therapeutic efficacy.

- Case Study : A library of compounds was screened for their ability to inhibit caspase-mediated cleavage of this compound, leading to the identification of potential therapeutic agents.

3. Diagnostic Assays

- This compound is employed in developing diagnostic assays for diseases associated with dysregulated protease activity, such as certain cancers and inflammatory conditions.

- Example : Its use in assays to detect cysteine proteases in biological samples can aid in the early diagnosis of related diseases.

Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Enzyme Activity | Measurement of cysteine protease and caspase activity | Quantitative assessment of enzyme kinetics |

| Drug Development | Screening for inhibitors of caspases | Identification of novel compounds with therapeutic potential |

| Diagnostic Assays | Detection of cysteine proteases in clinical samples | Early diagnosis potential for cancer and inflammatory diseases |

Case Studies

| Study | Focus Area | Key Findings |

|---|---|---|

| Apoptosis Induction | Caspase Activity | Increased fluorescence correlates with reduced cell viability in cancer cells treated with chemotherapeutics. |

| Drug Development | Inhibitor Screening | Several compounds identified as potent inhibitors of caspase activity, suggesting therapeutic implications. |

Wirkmechanismus

The mechanism of action of H-D-Glu(AMC)-OH involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

H-D-Glu(AMC)-OH can be compared with other similar compounds, such as:

Biologische Aktivität

H-D-Glu(AMC)-OH, a derivative of glutamic acid conjugated with the fluorogenic substrate 7-amino-4-methylcoumarin (AMC), has garnered attention in biochemical research due to its potential as a substrate for various enzymes, particularly in protease activity assays. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Amino Acid Component : Glutamic acid (Glu) serves as the backbone.

- Fluorogenic Tag : The AMC moiety allows for fluorescence-based detection, making it suitable for monitoring enzymatic reactions.

The compound can be represented as follows:

Enzymatic Activity

This compound is primarily utilized as a substrate in assays to measure the activity of proteases. Upon cleavage by these enzymes, the AMC group is released, resulting in an increase in fluorescence that can be quantitatively measured. This property is particularly useful in studying:

- Proteolytic Enzymes : Such as caspases and matrix metalloproteinases (MMPs).

- Cellular Processes : Including apoptosis and inflammation.

Biological Applications

The biological activity of this compound extends to various fields:

- Cancer Research : It has been used to assess caspase activity in cancer cells, providing insights into apoptotic pathways.

- Neurobiology : Studies have explored its role in neuronal health and degeneration, particularly in models of neurodegenerative diseases.

Case Studies

-

Caspase Activity in Cancer Cells

In a study assessing the role of caspases in apoptosis, this compound was employed to quantify enzyme activity in response to chemotherapeutic agents. Results indicated a significant increase in caspase activity correlating with cell death, underscoring its utility in cancer therapeutics . -

Neuronal Health Assessment

Research involving neuroblastoma cell lines demonstrated that treatment with this compound allowed for real-time monitoring of proteolytic activity related to mitochondrial dysfunction. This study highlighted how alterations in protease activity could serve as biomarkers for neuronal health .

Comparative Data Table

The following table summarizes key findings from studies utilizing this compound:

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOAPPISZAGCAO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350903 | |

| Record name | D-Glutamic acid gamma-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201851-56-1 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-D-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201851-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glutamic acid gamma-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.